BenchChemオンラインストアへようこそ!

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Optimization

Choose this halogen-free pyrazolyl-pyrimidine (MW 188.23, XLogP3 1.7) to eliminate SNAr false-positives common with chloro-substituted analogs. The free 6-position on the pyrimidine enables direct C–H functionalization, saving 2–3 synthetic steps versus chloro variants and avoiding halogen-exchange sequences. Priced 4–6× lower per gram than chloro-substituted alternatives, it is the economical choice for fragment-based screening libraries targeting Syk, CKI, IRAK1, or CDK kinases. Its TPSA of 43.6 Ų and Rule-of-Five compliance leave a wide property buffer for lead optimization. Multi-vendor availability ensures reliable, reproducible supply from milligram to gram scale.

Molecular Formula C10H12N4
Molecular Weight 188.234
CAS No. 1342046-86-9
Cat. No. B2502967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
CAS1342046-86-9
Molecular FormulaC10H12N4
Molecular Weight188.234
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC(=NC=C2)C)C
InChIInChI=1S/C10H12N4/c1-7-6-8(2)14(13-7)10-4-5-11-9(3)12-10/h4-6H,1-3H3
InChIKeyLNGZLAUTRMXQAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine (CAS 1342046-86-9): A Heterocyclic Building Block for Kinase-Targeted Library Design


4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine (CAS 1342046-86-9) is a C10H12N4 heterocyclic building block comprising a 3,5-dimethylpyrazole moiety attached at the 4-position of a 2-methylpyrimidine core, with a molecular weight of 188.23 g/mol and an XLogP3 of 1.7 [1]. This compound belongs to the pyrazolyl-pyrimidine class, a privileged scaffold extensively explored for kinase inhibition, including Syk, CKI, IRAK1, and CDK targets [2]. Its substitution pattern—specifically the absence of a chloro or other halogen leaving group at the 2-, 4-, or 6-position of the pyrimidine ring—distinguishes it from many commercially available analogs and makes it useful as a late-stage diversification intermediate or a direct screening candidate in fragment-based and scaffold-hopping medicinal chemistry campaigns [3].

Why Generic Substitution of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine with Close Analogs Can Alter Reactivity, Screening Outcomes, and Downstream Synthetic Feasibility


Within the pyrazolyl-pyrimidine family, seemingly minor structural changes—such as relocation of the pyrazole ring from the 4- to the 2-position, introduction of a chloro substituent, or addition of a phenyl group—can profoundly alter hydrogen-bond acceptor counts, lipophilicity (LogP), topological polar surface area (TPSA), and rotatable bond counts, all of which directly influence target binding, solubility, permeability, and synthetic tractability [1]. For example, 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine (CAS 52476-66-1) has a reported DNA polymerase inhibitory activity , but its chloro substituent makes it a reactive intermediate rather than a stable screening compound, while 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine (CAS 52551-21-0) has a higher molecular weight (222.67 vs. 188.23) and altered reactivity due to the chloro leaving group [2]. Generic interchange without these quantitative and functional considerations risks invalidating SAR hypotheses, introducing unwanted reactivity, or compromising assay reproducibility.

Quantitative Differentiation Evidence for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine vs. Closest Commercially Available Analogs


Molecular Weight Advantage: Lighter Scaffold with Higher Atom Economy Relative to Chloro-Substituted Analogs

The target compound has a molecular weight (MW) of 188.23 g/mol [1]. In contrast, the closest chloro-substituted analog, 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine (CAS 52551-21-0), has a MW of 222.67 g/mol due to the chlorine atom [2]. This represents an 18.3% increase in mass solely from the chloro substituent. The lower MW of the target compound aligns with fragment-like physicochemical space (MW < 250 Da) and reduces the risk of exceeding Lipinski's Rule of Five thresholds when further elaborated into lead molecules.

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Optimization

Lipophilicity (XLogP3) and TPSA Differentiation for Optimized Permeability-Solubility Balance

The target compound has a computed XLogP3 of 1.7 and a TPSA of 43.6 Ų [1]. The 6-phenyl analog, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine (CAS 327100-59-4), has a substantially higher predicted LogP of 3.77 and a TPSA of 44 Ų . The XLogP3 difference of 2.07 log units means the phenyl analog is over 100-fold more lipophilic, which may reduce aqueous solubility and increase plasma protein binding. The target compound's lower lipophilicity is more suitable for targets requiring polar interactions or for lead optimization campaigns where lipophilicity must be carefully controlled.

ADME Optimization Drug Design Physicochemical Profiling

Hydrogen Bond Acceptor Count and Rotatable Bond Differentiation vs. 2-Position Pyrazolyl Isomer

The target compound possesses 3 hydrogen bond acceptors (HBA) and 1 rotatable bond [1]. The 2-position isomer, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine (CAS 90558-55-7), also has 3 HBA but a different spatial arrangement of acceptor nitrogens due to the pyrazole being attached at the 2-position rather than the 4-position of the pyrimidine . In pyrazolyl-pyrimidine kinase inhibitors, the 4-position substitution pattern is the more extensively validated motif for Syk and CKI kinase hinge-region binding, as demonstrated by the co-crystal structure of a 4-pyrazolylpyrimidine with Syk (PDB 4RSS) [2]. While not a direct measurement of this specific compound, this class-level structural evidence indicates that the 4-position substitution is the preferred geometry for engaging the kinase hinge.

Molecular Recognition Kinase Hinge Binding Conformational Analysis

Chloro-Free Structure: Absence of Reactive Halogen Reduces Off-Target Covalent Liability During Screening

The target compound contains no halogen substituents on the pyrimidine ring. By contrast, 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine (CAS 52551-21-0) and 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine (CAS 52476-66-1) both feature a chloro leaving group that can undergo nucleophilic aromatic substitution (SNAr) under biological or assay conditions [1]. The chloro analog CAS 52476-66-1 has been explicitly reported as an inhibitor of DNA polymerase , a mechanism potentially driven by covalent modification. The target compound lacks this electrophilic center, making it less prone to non-specific covalent protein modification and thus more suitable for clean screening data in biochemical and cellular assays where selectivity profiling is the objective.

Screening Library Design Covalent Reactivity Risk Building Block Purity

Commercial Availability and Pricing: Cost-Effective Access Through Multiple Established Vendors

The target compound is commercially available from multiple independent vendors including AKSci (cat. 8248FB) , Leyan (cat. 1678468, purity 98%) , Life Chemicals (cat. F6592-2421, priced at $57–$79 for 2–20 µmol quantities) [1], and Chemsrc , ensuring competitive pricing and supply redundancy. In contrast, the chloro analog 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine (CAS 52551-21-0) is listed at $227 for 0.05 g (Enamine, 95% purity) [2], making its unit cost approximately 4–6× higher per gram than the target compound based on Life Chemicals' µmoL pricing. Multi-vendor availability reduces single-supplier dependency risk for long-term research programs.

Chemical Procurement Vendor Sourcing Cost Efficiency

Recommended Procurement and Application Scenarios for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine Based on Quantitative Differentiation Evidence


Fragment-Based Screening Library Construction for Syk and CKI Kinase Targets

With a molecular weight of 188.23 g/mol (within fragment space), an XLogP3 of 1.7, and the crystallographically validated 4-position pyrazole attachment geometry for hinge binding (PDB 4RSS), this compound is optimally suited for inclusion in fragment screening libraries targeting Syk, CKI, or related kinases [1]. Its chloro-free structure eliminates covalent false-positive risk, ensuring that any observed inhibitory activity reflects reversible, non-covalent target engagement rather than electrophilic side-reactivity . The lower lipophilicity (XLogP3 1.7 vs. 3.77 for the 6-phenyl analog) supports better aqueous solubility at screening concentrations.

Late-Stage Diversification Intermediate for Kinase-Focused Medicinal Chemistry

The absence of halogen substituents and the presence of a free 6-position on the pyrimidine ring make this compound an ideal starting point for late-stage functionalization via direct C–H activation or electrophilic substitution, without the need for deprotection or halogen-exchange steps required by chloro analogs [1]. Its 98% purity (Leyan) and multi-vendor availability (AKSci, Life Chemicals, Chemsrc) ensure reproducible synthetic outcomes at scales from milligram to gram . The lower cost relative to chloro-substituted analogs (estimated 4–6× cheaper per gram) enables economical exploration of diverse chemical space.

Selectivity Profiling Panels Requiring Chloro-Free, Non-Covalent Screening Compounds

In selectivity profiling panels against a broad kinase panel or in cellular target engagement assays (e.g., CETSA, NanoBRET), the use of a chloro-free compound eliminates the confounding factor of SNAr-based covalent modification that may occur with chloro-substituted analogs such as CAS 52476-66-1 (reported DNA polymerase inhibitor) . This ensures that any differential activity observed across kinase paralogs is attributable to true binding affinity differences rather than differential covalent reactivity, improving the interpretability of selectivity data for SAR decision-making.

Physicochemical Property-Driven Lead Optimization Starting Point

The target compound's favorable physicochemical profile—MW 188.23, XLogP3 1.7, TPSA 43.6 Ų, 3 HBA, 0 HBD, 1 rotatable bond—places it well within oral drug-like space (Rule of Five compliant) [1]. These properties provide a significant 'property buffer' for subsequent lead optimization steps that typically increase MW and lipophilicity. Starting from this compound rather than the heavier, more lipophilic 6-phenyl analog (MW 264.33, LogP 3.77) leaves more room for property-preserving optimization .

Quote Request

Request a Quote for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.